

# Batabulin Sodium: Vehicle Control and Solubility

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## Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

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For your experiments, the selection of an appropriate vehicle is crucial. The table below summarizes the solubility data and established vehicle formulations for **Batabulin sodium** from the literature.

Formulation Type	Composition	Reported Solubility / Concentration	Notes & Application
In Vitro Stock Solution	DMSO	~125 mg/mL (~317.87 mM) [1]	Primary stock solution for further dilution.
Injection Formulation 1	DMSO : Tween 80 : Saline = 10 : 5 : 85 [1]	... (To be diluted from DMSO stock)	For IP/IV/IM/SC injection [1].
Injection Formulation 2	DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1]	... (To be diluted from DMSO stock)	Alternative injection formulation [1].
Injection Formulation 3	DMSO : Corn oil = 10 : 90 [1]	... (To be diluted from DMSO stock)	For procedures requiring an oil-based vehicle [1].
Oral Formulation 1	Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) [1]	... (e.g., 2.5 mg/mL suspension)	For oral administration in animal models [1].

## Experimental Protocols & Key Findings

To help you design and validate your experiments, here are the key protocols and findings from the literature that cite **Batabulin sodium**.

### In Vitro Cell-based Assays

The following protocols are adapted from studies using the MCF-7 cell line [1].

- **Cell Cycle Analysis:**
  - **Cell Line:** MCF-7 cells.
  - **Treatment:** Expose cells to 30 nM, 100 nM, and 300 nM of **Batabulin sodium**.
  - **Incubation Duration:** 24 hours.
  - **Expected Outcome:** Dose-dependent arrest at the G2/M phase of the cell cycle, with 25–30% of cells expected to exhibit tetraploid (4n) DNA content at these concentrations [1].
- **Apoptosis Analysis:**
  - **Cell Line:** MCF-7 cells.
  - **Treatment:** Expose cells to 30 nM, 100 nM, and 300 nM of **Batabulin sodium**.
  - **Incubation Duration:** 24 to 48 hours.
  - **Expected Outcome:** After 24 hours, 25-30% of the cell population should show diminished DNA content characteristic of apoptosis. This proportion can increase to 50-80% after 48 hours of exposure to 100 nM Batabulin [1].

### In Vivo Animal Model Protocol

An established protocol for studying **Batabulin sodium** in mouse models is as follows [1]:

- **Animal Model:** Male athymic nude mice (nu/nu), 6-8 weeks old, weighing 20-25 grams.
- **Tumor Inoculation:** Implant with CCRF-CEM cells.
- **Dosing:** 40 mg/kg.
- **Route of Administration:** Intraperitoneal (IP) injection.
- **Dosing Schedule:** Once a week on days 5, 12, and 19 post-tumor inoculation.
- **Expected Result:** This regimen has been shown to impair the growth of drug-sensitive CCRF-CEM tumors [1].

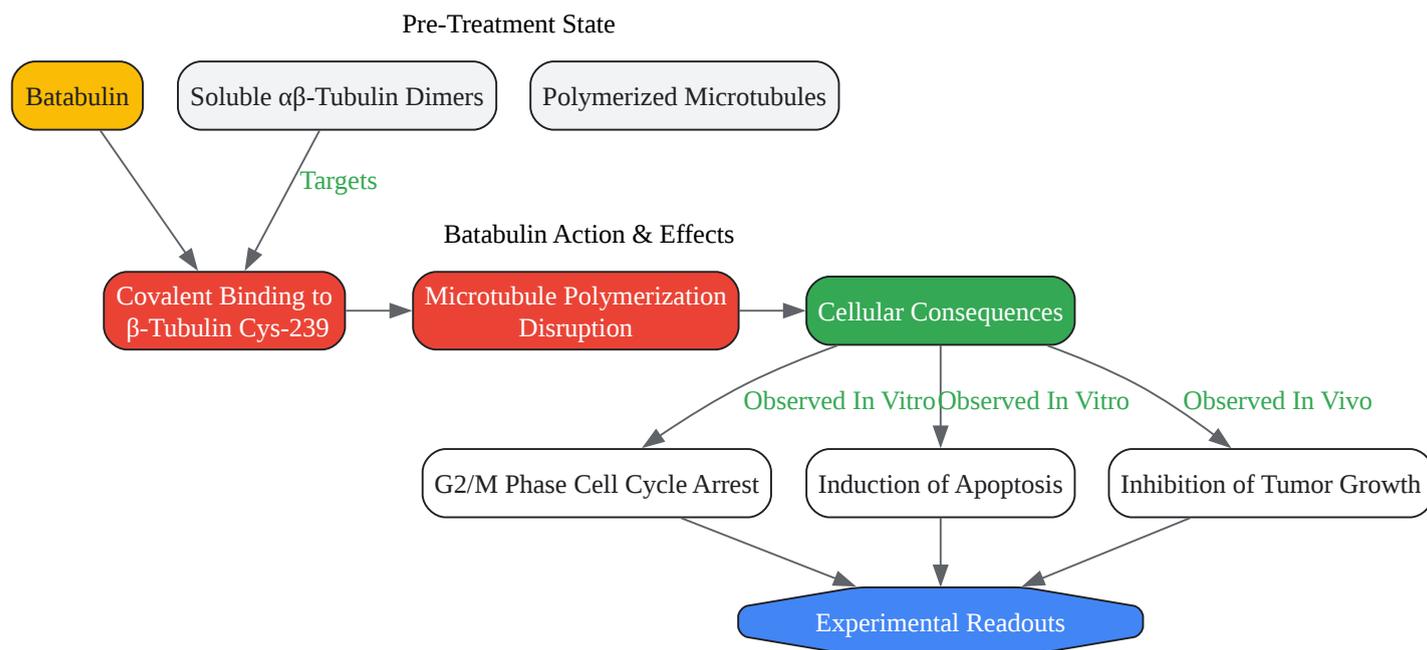
## Troubleshooting Common Issues

Here are solutions to some frequently encountered problems when working with **Batabulin sodium**.

Problem	Possible Cause	Suggested Solution
<b>Precipitation in vehicle</b>	The stock solution is too concentrated or the vehicle is inappropriate for final dilution.	Ensure the DMSO stock is pure and freshly prepared. When diluting into aqueous buffers, ensure the final DMSO concentration is kept low (e.g., <1%) and consider using formulations with solubilizing agents like Tween 80 or PEG300 [1].
<b>Low apoptosis rate in cells</b>	Incorrect drug concentration, exposure time, or insensitive cell line.	Verify the activity of your stock solution using a cell line known to be sensitive, such as MCF-7 or CCRF-CEM. Ensure treatment duration is sufficient (24-48 hours) and confirm concentration with a dose-response curve [1].
<b>No in vivo efficacy</b>	Poor bioavailability, incorrect dosing schedule, or resistant tumor model.	Review the pharmacokinetics of your formulation. Confirm the dosing regimen (40 mg/kg, weekly IP) and use a validated, drug-sensitive model like CCRF-CEM xenografts [1].

## Mechanism of Action Diagram

The following diagram illustrates the mechanism of **Batabulin sodium** and the experimental workflow for assessing its effects, based on the described research [1].



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## Key Technical Notes

- **Mechanism Confirmation:** **Batabulin sodium** is a synthetic pentafluorophenylsulfonamide that acts as an anticancer agent by **covalently and selectively binding** to beta-tubulin isoforms ( $\beta 1$ ,  $\beta 2$ ,  $\beta 4$ ) at a conserved cysteine residue (Cys-239). This binding disrupts microtubule polymerization, leading to cytoskeleton collapse [1].
- **Physicochemical Properties:** The molecular formula of **Batabulin sodium** is  $C_{13}H_6F_6NNaO_3S$ , with a molecular weight of 393.23 g/mol. It is typically supplied as an off-white to light yellow solid powder [1].
- **Storage:** For long-term stability, store the powder at  $-20^{\circ}C$  (3 years) or  $4^{\circ}C$  (2 years). Prepared stock solutions in DMSO should be stored at  $-80^{\circ}C$  (6 months) or  $-20^{\circ}C$  (1 month). Always store the product in a sealed container protected from moisture [1].

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## References

1. | synthetic pentafluorophenyl... | InvivoChem Batabulin sodium [invivochem.com]

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